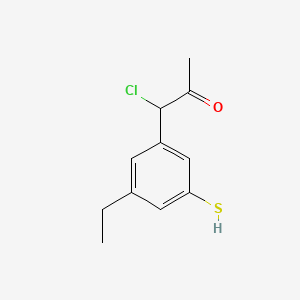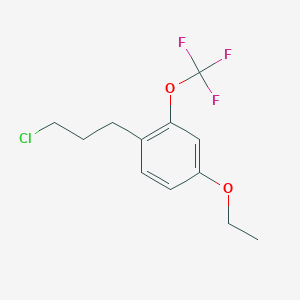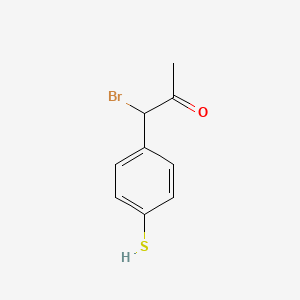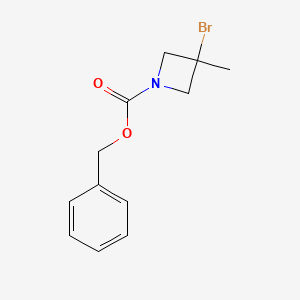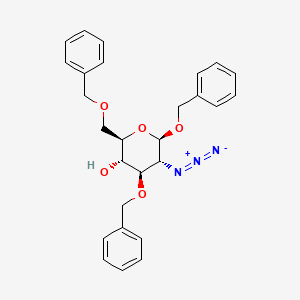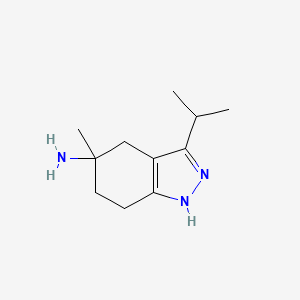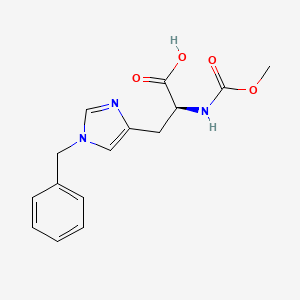
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine is a synthetic compound that belongs to the class of benzylated histidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the imidazole ring of histidine, along with a methoxycarbonyl group attached to the alpha-amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NT-Benzyl-NA-(methoxycarbonyl)-L-histidine typically involves the following steps:
Protection of the Histidine Amino Group: The amino group of histidine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Benzylation: The protected histidine is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Methoxycarbonylation: The benzylated histidine is then reacted with methyl chloroformate to introduce the methoxycarbonyl group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
Applications De Recherche Scientifique
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NT-Benzyl-NA-(methoxycarbonyl)-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s binding affinity to these targets, while the methoxycarbonyl group influences its solubility and stability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
NT-Benzyl-NA-(methoxycarbonyl)-L-histidine can be compared with other benzylated histidine derivatives, such as:
NT-Benzyl-NA-(acetyl)-L-histidine: Similar structure but with an acetyl group instead of a methoxycarbonyl group.
NT-Benzyl-NA-(propionyl)-L-histidine: Contains a propionyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H17N3O4 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
(2S)-3-(1-benzylimidazol-4-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-22-15(21)17-13(14(19)20)7-12-9-18(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3,(H,17,21)(H,19,20)/t13-/m0/s1 |
Clé InChI |
SHDCONJEHKVNKV-ZDUSSCGKSA-N |
SMILES isomérique |
COC(=O)N[C@@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
COC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


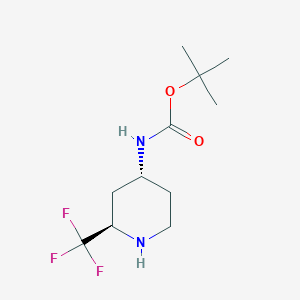

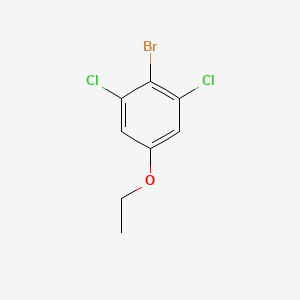
![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
